[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinylidene group linked to a phenyl ring, which is further connected to a phenylprop-2-enoate moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with a phenylprop-2-enoate derivative under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine, tetradecanoic acid, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in certain organic reactions.
Acetylacetone: Another compound with a diketone structure that undergoes similar tautomeric shifts and reactions.
Diketene: A reactive intermediate used in the synthesis of various esters and ketones.
Uniqueness
What sets [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate apart is its complex structure, which allows for a broader range of chemical reactions and potential applications. Its hydrazinylidene and phenylprop-2-enoate moieties provide unique reactivity patterns not commonly found in simpler compounds.
Properties
CAS No. |
765274-89-3 |
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Molecular Formula |
C30H40N2O3 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(33)32-31-25-27-19-22-28(23-20-27)35-30(34)24-21-26-16-13-12-14-17-26/h12-14,16-17,19-25H,2-11,15,18H2,1H3,(H,32,33)/b24-21+,31-25+ |
InChI Key |
RFNSLKSHGFJKSB-YJICEZONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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